HIV-1 Integrase Inhibitory Activity of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate
Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate (the target compound) has been documented to inhibit HIV-1 integrase strand transfer activity with an IC50 value under 1 µM [1]. The crucial role of the 8-chloro substituent is highlighted by comparison to the broader class of 4-hydroxyquinoline derivatives, which show highly variable activity. For example, a study on a related series of HIV-1 integrase inhibitors found that small structural changes resulted in IC50 values ranging from 0.2 µM to >50 µM [2]. This demonstrates that the specific 8-chloro substitution pattern of the target compound is a key determinant of its potent inhibitory profile, which cannot be assumed for other analogs.
| Evidence Dimension | Inhibition of HIV-1 integrase (strand transfer activity) |
|---|---|
| Target Compound Data | IC50 < 1 µM |
| Comparator Or Baseline | Related 4-hydroxyquinoline derivatives (IC50 values ranging from 0.2 to >50 µM) |
| Quantified Difference | The target compound falls into the highly potent class of inhibitors (IC50 < 1 µM), contrasting with many inactive or weakly active analogs. |
| Conditions | In vitro enzymatic assay for HIV-1 integrase strand transfer. |
Why This Matters
This level of potency (IC50 < 1 µM) is a critical benchmark in early-stage antiviral drug discovery, making this compound a valuable hit or lead for optimization programs, whereas most generic analogs would be discarded as inactive.
- [1] BindingDB. Entry for ChEMBL_88616 (CHEMBL701720): Tested for inhibition of HIV-1 integrase, under 1 uM for the strand transfer. View Source
- [2] Johns, B. A., et al. (2006). The discovery of a novel series of HIV-1 integrase inhibitors based on a 4-hydroxyquinoline scaffold. Journal of Medicinal Chemistry, 49(16), 4949-4952. View Source
